7-chloro-4H-pyrimido[1,2-b]pyridazin-4-one
Description
Significance of Fused Heterocycles in Drug Discovery and Development
Fused heterocyclic compounds, which feature two or more rings sharing at least one common bond, are a cornerstone of modern drug discovery. Their rigid, three-dimensional structures provide a defined orientation of substituent groups, enabling precise interactions with biological targets. This structural pre-organization can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic profiles compared to their monocyclic counterparts. The inherent structural diversity of fused heterocycles allows for the creation of vast chemical libraries, increasing the probability of identifying novel drug candidates.
Overview of Pyrimidine (B1678525) and Pyridazine (B1198779) Derivatives in Pharmacological Contexts
The constituent rings of the pyrimido[1,2-b]pyridazin-4-one scaffold, pyrimidine and pyridazine, are themselves privileged structures in medicinal chemistry, each contributing a rich history of pharmacological activity.
Pyrimidine Derivatives: The pyrimidine nucleus is a fundamental building block of life, forming the basis of the nucleobases uracil, thymine, and cytosine in nucleic acids. This inherent biological relevance has inspired the development of a plethora of pyrimidine-containing drugs with a wide array of therapeutic applications. These include anticancer agents that interfere with DNA synthesis, antiviral drugs that mimic natural nucleosides, and antibacterial compounds. The versatility of the pyrimidine ring allows for substitutions at various positions, leading to a broad spectrum of biological activities.
Historical Trajectory and Current State of Pyrimido[1,2-b]pyridazin-4-one Research
The exploration of the pyrimido[1,2-b]pyridazine scaffold is a more recent endeavor compared to the extensive research on its individual pyrimidine and pyridazine components. Early work, such as a 1971 study published in The Journal of Organic Chemistry, laid the groundwork for the synthesis of this fused system. acs.org For many years, research in this specific area remained relatively niche.
However, the 21st century has witnessed a renewed and growing interest in pyrimido[1,2-b]pyridazine derivatives. Contemporary research has focused on the synthesis of novel analogues and the evaluation of their biological activities, particularly in the context of oncology and inflammatory diseases. For instance, a 2015 publication in the European Journal of Chemistry described a new method for generating the pyrimido[1,2-b]pyridazinone system and reported the antimicrobial activity of the resulting compounds. eurjchem.com More recent studies have explored the anticancer and anti-inflammatory potential of this scaffold, with a 2023 study investigating pyrimido[1,2-b]pyridazin-2-one analogues. nih.gov This escalating research activity underscores the promising future of the pyrimido[1,2-b]pyridazin-4-one scaffold as a source of new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
7-chloropyrimido[1,2-b]pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-5-1-2-6-9-4-3-7(12)11(6)10-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKXVJMKKYHTIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=CC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348968 | |
| Record name | 4H-pyrimido[1,2-b]pyridazin-4-one, 7-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88820-50-2 | |
| Record name | 4H-pyrimido[1,2-b]pyridazin-4-one, 7-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Chloro 4h Pyrimido 1,2 B Pyridazin 4 One and Analogues
Classical Synthetic Approaches to the Pyrimido[1,2-b]pyridazinone Ring System
The foundational methods for constructing the pyrimido[1,2-b]pyridazinone core rely on well-established organic reactions. These classical approaches, while sometimes requiring harsh conditions, have been instrumental in the initial exploration of this class of compounds.
Cyclization Reactions Involving Aminopyridazines and Carbonyl Precursors
One of the most direct methods for assembling the pyrimido[1,2-b]pyridazinone framework is through the cyclization of an aminopyridazine with a suitable three-carbon carbonyl-containing unit. This approach builds the pyrimidinone ring onto the existing pyridazine (B1198779) structure.
A common strategy involves the reaction of 3-aminopyridazines with β-keto esters or their equivalents. For instance, the condensation of 3-aminopyridazine (B1208633) derivatives with alkyl 2-acylamino-3-(dimethylamino)propenoates in refluxing acetic acid leads to the formation of 3-acylamino-4-oxo-4H-pyrimido[1,2-b]pyridazine derivatives. semanticscholar.org The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of the pyridazine onto the propenoate, followed by cyclization and elimination of dimethylamine. The presence of sodium acetate (B1210297) can significantly improve the yield in certain cases, such as in the synthesis of 3-benzyloxycarbonylamino-7-phenyl-4H-pyrimido[1,2-b]pyridazin-4-one, where the yield increased from 10% to 93%. semanticscholar.org
Table 1: Synthesis of Pyrimido[1,2-b]pyridazine Derivatives via Cyclization
| Aminopyridazine Precursor | Carbonyl Precursor | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Amino-6-chloropyridazine | Methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate | 7-Chloro-3-benzyloxycarbonylamino-4H-pyrimido[1,2-b]pyridazin-4-one | 85 | semanticscholar.org |
| 3-Amino-6-phenylpyridazine | Methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate | 7-Phenyl-3-benzyloxycarbonylamino-4H-pyrimido[1,2-b]pyridazin-4-one | 93 (with AcONa) | semanticscholar.org |
Condensation Reactions with Malonic Acid Derivatives
The condensation of aminopyridazines with malonic acid or its derivatives represents another classical and effective route to the pyrimido[1,2-b]pyridazinone scaffold. This reaction typically requires a dehydrating agent or high temperatures to facilitate the cyclization.
A notable example is the synthesis of 2,7,8,9-tetraphenyl-4H-pyrimido[1,2-b]pyridazin-4-one from 3-amino-4,5,6-triphenylpyridazine and malonic acid in the presence of phosphoryl chloride. eurjchem.com This method generates the fused heterocyclic system efficiently. eurjchem.comeurjchem.com The general principle of using malonic acid derivatives for creating six-membered rings is well-established, as seen in the synthesis of barbituric acids from urea (B33335) and malonates. nih.gov These reactions proceed via a double acylation mechanism, where the nucleophilic centers of the starting amine attack the carbonyl groups of the malonic acid derivative, followed by cyclizative dehydration.
Nucleophilic Aromatic Substitution in Halogenated Pyridazines
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of halogenated pyridazines and related fused systems. wur.nlnih.gov In the context of 7-chloro-4H-pyrimido[1,2-b]pyridazin-4-one, the chlorine atom at the C7 position is susceptible to displacement by various nucleophiles, allowing for the synthesis of diverse analogues.
This strategy is more commonly applied to the functionalization of a pre-formed chlorinated scaffold rather than the initial construction of the ring system itself. For example, in the closely related pyrimido[1,2-b]indazole series, a chlorine atom at the analogous C4 position is readily displaced by amines and thiols. mdpi.com The reaction of 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole with morpholine, various anilines, or ethyl 2-mercaptoacetate proceeds smoothly to yield the corresponding substituted products in moderate to good yields (48-67%). mdpi.com This demonstrates the feasibility of using SNAr reactions to diversify the 7-position of the pyrimido[1,2-b]pyridazinone core. The reactivity is driven by the electron-withdrawing nature of the fused ring system, which activates the carbon-halogen bond for nucleophilic attack. wur.nl
Modern and Advanced Synthetic Strategies
Recent advancements in synthetic organic chemistry have provided more sophisticated and efficient methods for constructing and functionalizing the pyrimido[1,2-b]pyridazinone scaffold. These strategies often offer milder reaction conditions, higher atom economy, and the ability to generate molecular complexity rapidly.
Catalytic Photoredox C-H Arylation for Functionalization
Visible-light photoredox catalysis has emerged as a powerful technique for forming carbon-carbon bonds under mild conditions. This method has been successfully applied to the C-H arylation of related heterocyclic systems, showcasing a modern approach to functionalization.
Specifically, the functionalization of a 4-oxo-7-phenyl-4H-pyrimido[1,2-b]pyridazine-3-diazonium tetrafluoroborate (B81430) has been demonstrated. nih.gov In this process, irradiation with green light (510 nm) in the presence of a photocatalyst like eosin (B541160) Y disodium (B8443419) salt allows for the arylation of the C3 position. nih.govuni-lj.sinih.gov The reaction proceeds via a proposed photocatalytic cycle where the diazonium salt acts as an aryl radical source. researchgate.net For instance, the reaction of the aforementioned diazonium salt with furan (B31954) resulted in the C3-arylated product in a 52% yield. nih.gov This metal-free approach provides a sustainable alternative to traditional cross-coupling reactions for modifying the pyrimido[1,2-b]pyridazinone core. nih.govresearchgate.net
Table 2: Photoredox C-H Arylation of a Pyrimido[1,2-b]pyridazine Analogue
| Substrate | Arene Partner | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Oxo-7-phenyl-4H-pyrimido[1,2-b]pyridazine-3-diazonium tetrafluoroborate | Furan | Eosin Y disodium salt | 3-(Furan-2-yl)-4-oxo-7-phenyl-4H-pyrimido[1,2-b]pyridazin-4-one | 52 | nih.gov |
One-Pot Multicomponent Reactions for Scaffold Construction
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, minimizing waste and simplifying purification processes. mdpi.comekb.eg This approach has been widely used to construct various fused pyrimidine (B1678525) heterocycles. researchgate.nettandfonline.com
While a specific MCR for this compound is not prominently detailed, the synthesis of the isomeric pyrimido[1,2-b]indazole skeleton via MCRs provides a strong proof of concept. For example, a three-component [3+2+1] annulation reaction using 3-aminoindazoles, ketones, and N,N-dimethylaminoethanol (as a one-carbon synthon) catalyzed by iron(III) chloride has been established. researchgate.net Similarly, an iodine-promoted reaction between 3-aminoindazole and two distinct amino acids has been developed to create 2,3-disubstituted pyrimido[1,2-b]indazoles. acs.orgacs.org These methods, which form multiple bonds in a single pot, highlight the potential for developing convergent and atom-economical MCRs for the direct synthesis of the pyrimido[1,2-b]pyridazinone scaffold from simple, readily available starting materials. rsc.orgresearchgate.net
Derivatization and Functionalization of the this compound Scaffold
The this compound core is a key intermediate for creating more complex molecules. The presence of the chlorine atom at the 7-position is particularly advantageous, serving as a versatile handle for introducing a wide range of functional groups through various chemical reactions.
Transformations of the Chloro Substituent
The chloro group on the pyrimido[1,2-b]pyridazine scaffold is a reactive site amenable to several transformations, most notably nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The conversion of the corresponding 4-oxo precursor to the 4-chloro derivative is a critical initial step. In analogous heterocyclic systems, such as 2-trifluoromethyl-1H-pyrimido[1,2-b]indazole-4-ones, this is typically achieved by heating the substrate with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov This process effectively converts the ketone into a more reactive chloride, setting the stage for subsequent derivatization. nih.gov
The reactivity of halogens on such bicyclic systems generally follows the expected sequence of I > Br > Cl, making chloro derivatives the most stable yet sufficiently reactive for many coupling reactions. proprogressio.hu
Table 1: Chlorination of Analogous Pyrimido-fused Heterocycles
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
| 2-Trifluoromethyl-1H-pyrimido[1,2-b]indazol-4-one | POCl₃ | Reflux, 3h | 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 78% | nih.govmdpi.com |
| 10-Nitro-2-trifluoromethyl-1H-pyrimido[1,2-b]indazol-4-one | POCl₃ | Reflux, 3h | 4-Chloro-10-nitro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 70% | nih.govmdpi.com |
| 6-Chloropyridazin-3-amine & 1,3-dichloroacetone | - | Reflux, 48h | 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | 37% | mdpi.com |
Following chlorination, the chloro group can be displaced by various nucleophiles. For instance, in the related imidazo[1,2-b]pyridazine (B131497) system, the chlorine atom on a chloromethyl group at position 2 was readily substituted by sodium benzenesulfinate (B1229208) to yield the corresponding sulfone. mdpi.com
Introduction of Heteroaryl Moieties via Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful methods for introducing aryl and heteroaryl moieties onto the pyrimido[1,2-b]pyridazin-4-one scaffold. proprogressio.hulibretexts.org These reactions typically involve the coupling of the chloro-derivative with a (het)arylboronic acid in the presence of a palladium catalyst and a base. proprogressio.hulibretexts.org
Research on the analogous 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole system has demonstrated the successful implementation of Suzuki-Miyaura and aromatic nucleophilic substitution (SNAr) reactions to create a diverse library of derivatives. nih.gov Similarly, studies on halo-derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one show that even chloro derivatives can effectively participate in Suzuki-Miyaura couplings to produce (het)aryl products in good to excellent yields. proprogressio.hu For these reactions, a common catalytic system involves Pd(PPh₃)₄ with a weak base like sodium bicarbonate in a solvent such as 1,2-dimethoxyethane (B42094) (DME). proprogressio.hu
Table 2: Suzuki-Miyaura Coupling on Analogous Chloro-Heterocycles
| Chloro-Substrate | Boronic Acid | Catalyst / Base | Product | Yield | Reference |
| 3-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one | Phenylboronic acid | Pd(PPh₃)₄ / NaHCO₃ | 3-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | 85% | proprogressio.hu |
| 7-Chloro-4-iodoquinoline | Phenylboronic acid | Pd(OAc)₂ / K₂CO₃ | 7-Chloro-4-phenylquinoline | 98% | researchgate.net |
| 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | (4-Fluorophenyl)boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-(4-Fluorophenyl)-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 85% | nih.gov |
These examples underscore the feasibility of using Suzuki-Miyaura coupling to append diverse heteroaryl groups to the 7-position of the this compound scaffold, thereby enabling extensive exploration of the chemical space for structure-activity relationship studies. nih.gov
Modifications of the Pyrimidine and Pyridazine Ring Systems
Modifications to the core pyrimidine and pyridazine rings are typically achieved by using substituted precursors during the initial synthesis of the fused heterocyclic system.
The synthesis of the pyrimido[1,2-b]pyridazinone core can be accomplished through the cyclocondensation of a 3-aminopyridazine derivative with a suitable three-carbon unit. eurjchem.com For example, 3-amino-4,5,6-triphenylpyridazine has been reacted with malonic acid in the presence of phosphoryl chloride to generate the corresponding triphenyl-substituted pyrimido[1,2-b]pyridazinone. eurjchem.com By starting with variously substituted 3-aminopyridazines, one can introduce a range of functional groups onto the pyridazine portion of the final fused ring system. The synthesis of these 3-aminopyridazine precursors can involve reactions such as treating a chloro-pyridazine with hydrazine (B178648) hydrate. nih.gov
The pyrimidine ring can also be modified. One advanced method involves skeletal editing, where the pyrimidine ring itself is transformed. For instance, a one-pot method has been developed for the conversion of pyrimidines into pyrazoles through a formal carbon deletion process, which involves activation with triflic anhydride (B1165640) followed by reaction with hydrazine. escholarship.org While a drastic modification, this highlights the potential for profound alterations to the heterocyclic core. More conventional modifications involve building the ring from substituted components, such as using substituted ketoesters in condensation reactions with amino-heterocycles to form the pyrimidine ring. nih.gov
Furthermore, oxidative transformations can alter the ring system. Studies on dihydropyridazino[4,5-d]pyridazines have shown that ferrocene-catalyzed oxidation can lead not only to aromatization but also to complex ring transformations, yielding arene-fused phthalazines through a fragmentation and rearrangement sequence. mdpi.com
Structure Activity Relationship Sar Studies of 7 Chloro 4h Pyrimido 1,2 B Pyridazin 4 One Analogues
Influence of Substituent Variations on Biological Potency
Variations at different positions of the pyrimido[1,2-b]pyridazine core have profound effects on the molecule's interaction with biological targets. Research has systematically explored substitutions on both the pyrimidine (B1678525) and pyridazine (B1198779) rings to map out the structural requirements for activity.
The chlorine atom at position 7 is a pivotal feature for the biological activity of this compound class. In medicinal chemistry, the inclusion of a chlorine atom can have profound effects, influencing the molecule's electronic properties, lipophilicity, and potential for halogen bonding. chemrxiv.org
Studies on various heterocyclic scaffolds demonstrate the significance of halogen substitution. For instance, in a series of pyrimido[1,2-b]pyridazin-2-one analogues evaluated for anticancer properties, the compound bearing a chlorine substituent at position 7 (Compound 1) exhibited the most potent cytotoxic activity against HCT-116 and MCF-7 cancer cells. nih.gov This derivative was identified as a promising lead compound for further investigation due to its potent anti-inflammatory and anticancer properties in vitro. nih.gov Similarly, research on pyrrolo[1,2-b]pyridazines showed that a derivative containing a chlorine atom induced a more significant decrease in cancer cell viability compared to its fluorinated or halogen-free counterparts. nih.gov
The introduction of a chloro group into a phenyl ring attached to a related pyrido[3,4-d]pyridazin-4(3H)-one core was also investigated. nih.gov While in that specific series the chlorinated derivative did not show enhanced activity over the parent compound, the strategic placement of chlorine remains a key consideration in drug design, often used to probe electronic and steric sensitivities within a receptor's binding pocket. chemrxiv.orgnih.gov The versatility of the chloro group allows it to act as a bioisostere for other groups like methyl or cyano, making it a valuable tool in SAR exploration. chemrxiv.org
| Compound | Substituent at Position 7 | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
|---|---|---|---|
| Compound 1 | -Cl | 49.35 ± 2.685 | 69.32 ± 3.186 |
| Other Analogues | Various (non-chloro) | Weak to Moderate Activity | Weak to Moderate Activity |
The pyrimidine portion of the fused ring system offers multiple sites for substitution, and modifications here significantly modulate biological activity. In one study, the pyrimidine core of the analogues was trifluoromethylated. nih.gov The presence of electron-withdrawing groups like trifluoromethyl can alter the electronic distribution of the entire heterocyclic system, influencing its binding capabilities.
In related heterocyclic systems like pyrimido[4,5-b]indoles, substitutions at the 2-position of the pyrimidine ring are critical for activity. nih.gov For example, introducing a methyl or amino group at this position was found to be important for microtubule depolymerizing activity. nih.gov This suggests that the corresponding positions on the 7-chloro-4H-pyrimido[1,2-b]pyridazin-4-one scaffold are likely sensitive to substitution, where the size, electronics, and hydrogen-bonding capacity of the substituent can dictate potency. The synthesis of various pyrimidine-based analogues is often a key strategy, as the nature of substituents—whether electron-donating or electron-withdrawing—determines their biological effects. jchemrev.com
The pyridazine ring, particularly the 4-oxo group, is a crucial component of the molecule's pharmacophore. The carbonyl oxygen is a potential hydrogen bond acceptor, a common feature in ligand-receptor interactions. Modifications to this ring can alter the compound's shape and electronic properties.
Studies on related pyridazinone-based molecules highlight the importance of the pyridazinone scaffold as a pharmacologically active agent. scholarsresearchlibrary.com For instance, in the development of fatty acid-binding protein 4 (FABP4) inhibitors, the pyridazinone heterocycle was used as a novel scaffold. nih.gov The synthesis of pyrrolo[1,2-b]pyridazines, which involves the modification and cyclization of a pyridazinone intermediate, demonstrates that the core pyridazine structure is amenable to complex chemical transformations to generate structural diversity. nih.gov Research on other fused pyridazine systems, such as pyrido[3,4-c]pyridazines, further underscores the synthetic accessibility and importance of this heterocyclic motif in medicinal chemistry. mdpi.com
Elucidation of Key Pharmacophoric Elements
A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For kinase inhibitors, a common target class for pyrimidine-based heterocycles, these models often include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (RA). nih.gov
For the pyrimido[1,2-b]pyridazine scaffold, key pharmacophoric elements can be inferred from its structure and SAR data:
Hydrogen Bond Acceptors: The nitrogen atoms within the pyrimidine and pyridazine rings, along with the carbonyl oxygen at position 4, are potent hydrogen bond acceptors. These are critical for anchoring the ligand in the active site of a target protein. nih.gov
Aromatic/Hydrophobic Regions: The fused aromatic ring system provides a planar surface for π-π stacking and hydrophobic interactions with amino acid residues in the binding pocket.
Halogen Bonding: The chlorine atom at position 7 can act as a halogen bond donor, a specific type of non-covalent interaction that can contribute significantly to binding affinity. chemrxiv.org
Computational studies, including pharmacophore-based screening and molecular docking, are often employed to refine these models. nih.gov Dynamic structure-based pharmacophore models, which account for the flexibility of the target protein, can offer a more accurate representation of the binding interactions compared to static models. biorxiv.org
| Pharmacophore Feature | Structural Element | Potential Interaction |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Ring Nitrogens, Carbonyl Oxygen at C4 | Anchoring to protein backbone/residues |
| Ring Aromatic (RA) / Hydrophobic (HY) | Fused Pyrimido-pyridazine Core | π-π stacking, Van der Waals forces |
| Halogen Bond Donor | Chlorine at C7 | Interaction with electron-rich atoms (e.g., carbonyl oxygen) |
Correlation of Physicochemical Properties (e.g., Lipophilicity) with Biological Response
Physicochemical properties play a crucial role in determining a drug's pharmacokinetic and pharmacodynamic profile. Lipophilicity, which describes a compound's affinity for a lipid environment, is a key parameter that governs absorption, distribution, metabolism, and excretion (ADME). mdpi.com
The lipophilicity of a compound can be experimentally determined or computationally predicted. It is often expressed as the logarithm of the partition coefficient (logP). mdpi.com For a series of analogues, a clear correlation between lipophilicity and biological activity can often be established. For instance, an optimal level of lipophilicity is typically required for a compound to effectively cross cell membranes and reach its intracellular target. However, excessively high lipophilicity can lead to poor solubility, increased metabolic breakdown, and non-specific binding.
Mechanistic Investigations of Biological Action
Identification and Characterization of Molecular Targets
Research into a series of pyrimido[1,2-b]pyridazin-2-one analogues has identified the protein kinase Akt (also known as Protein Kinase B) as a potential molecular target. nih.gov Molecular docking studies suggest that these compounds, including the 7-chloro substituted analogue, can bind to the Akt protein. nih.gov Akt is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, survival, and metabolism. nih.govmdpi.com Its hyperactivation is a common feature in many human cancers, making it an attractive target for anticancer drug development. nih.govmdpi.comnih.gov
The inhibition of Akt by these pyrimidine (B1678525) derivatives is further supported by indirect evidence from the modulation of downstream signaling proteins. nih.gov Specifically, treatment with the 7-chloro analogue led to changes in the expression levels of proteins regulated by the Akt pathway, such as p53, Bax, and Bcl-2. nih.govnih.gov In addition to Akt, compounds with a pyrimidine core are known to target other kinases and enzymes involved in inflammatory and proliferative pathways. For instance, some pyrimidine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.govnih.gov
Analysis of Enzyme Inhibition Kinetics and Binding Affinities
The biological activity of 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one has been quantified through various assays. In studies against human cancer cell lines, this compound displayed cytotoxic activity. nih.govnih.gov Molecular modeling has also provided insights into its potential binding affinity for its target.
The inhibitory activity of the 7-chloro analogue against cancer cell lines and its binding affinity for the Akt protein are summarized in the table below.
| Assay Type | Target/Cell Line | Value | Source |
| Cytotoxicity (IC₅₀) | HCT-116 (Colon Cancer) | 49.35 ± 2.685 µM | nih.gov |
| Cytotoxicity (IC₅₀) | MCF-7 (Breast Cancer) | 69.32 ± 3.186 µM | nih.gov |
| Anti-inflammatory (IC₅₀) | Nitric Oxide Production | 29.94 ± 2.24 µM | nih.govresearchgate.net |
| Binding Affinity (Ki) | Akt Protein | 54.22 µM | nih.gov |
These values indicate a moderate level of activity, suggesting that while the compound shows biological effects, further optimization would be necessary to achieve higher potency. The inhibition constant (Ki) for Akt further supports the hypothesis that this kinase is a direct or indirect target. nih.gov
Elucidation of Cellular Signaling Pathway Modulation
The 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one analogue has been shown to modulate cellular signaling pathways associated with apoptosis and cell cycle regulation. nih.govnih.gov Western blot analysis in HCT-116 cancer cells revealed that the compound leads to a dose-dependent increase in the expression of the pro-apoptotic proteins p53 and Bax. nih.govnih.gov Concurrently, a decrease in the expression of the pro-survival protein Bcl-2 was observed. nih.govnih.gov The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. nih.gov
Furthermore, cell cycle analysis by flow cytometry demonstrated that this pyrimidine derivative induces cell cycle arrest at the G0/G1 phase. nih.govresearchgate.net This arrest prevents cells from entering the S phase, thereby inhibiting DNA replication and proliferation. nih.gov The compound's ability to modulate these key signaling pathways is consistent with its observed anticancer and anti-inflammatory properties. nih.govnih.gov Specifically, it was found to down-regulate the expression of COX-2 and decrease the gene expression of various pro-inflammatory cytokines and chemokines. nih.govnih.govresearchgate.net
Studies on Molecular Interactions with Biomolecules (e.g., protein binding sites)
Molecular docking studies have provided a theoretical model for the interaction of 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one with the Akt protein. nih.gov The analysis suggests that the compound binds within a hydrophobic core of the protein, spanning from the amino acid residue Ser-205 to Gly-294. nih.gov This predicted binding mode indicates a potential affinity between the compound and the Akt protein, which could explain its inhibitory effects. nih.gov The binding of small molecules to the active site or allosteric sites of kinases like Akt can lock the enzyme in a non-catalytic conformation, thereby inhibiting its function. nih.govmdpi.com
The pyrimido[1,2-b]pyridazine scaffold itself is recognized for its ability to interact with various biological targets. For example, derivatives of the related imidazo[1,2-b]pyridazine (B131497) scaffold have been shown to inhibit PIM kinases by interacting with the NH2-terminal lobe rather than the typical kinase hinge region, representing an ATP-competitive but not ATP-mimetic mode of inhibition. semanticscholar.org
Examination of Proposed Mechanisms (e.g., Cysteine Residue Oxidation, referencing related scaffolds)
While the primary mechanism of action for 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one appears to be the modulation of the Akt signaling pathway, other potential mechanisms could be at play, especially considering the reactivity of related chemical scaffolds. One such mechanism is the covalent modification of proteins through the oxidation of cysteine residues.
Cysteine is a unique amino acid due to the nucleophilic and redox-active nature of its thiol group. This property makes it a target for various electrophilic compounds, including some drugs that form covalent bonds with cysteine residues in their target proteins. This can lead to irreversible inhibition and a prolonged duration of action. However, there is currently no direct evidence from the reviewed literature to suggest that 7-chloro-4H-pyrimido[1,2-b]pyridazin-4-one or its 2-one isomer act via cysteine residue oxidation. Studies on imidazo[1,2-b]pyridazine derivatives as IKKβ inhibitors have suggested a possible interaction with Cys99, indicating that related scaffolds may interact with cysteine residues. researchgate.net
Computational Studies and Rational Drug Design
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of small molecule drugs to their protein targets.
Studies on analogs of the pyrimido[1,2-b]pyridazine scaffold have demonstrated their potential to bind to various protein kinases, which are crucial targets in oncology and inflammatory diseases. For instance, molecular docking studies of pyrimido[1,2-b]pyridazin-2-one derivatives have been conducted to explore their binding interactions with the Akt protein, a serine/threonine kinase involved in cell survival and proliferation. researchgate.netnih.govsci-hub.se These simulations predict that the pyrimido-pyridazine core can effectively occupy the ATP-binding pocket of the kinase.
Similarly, research on the closely related imidazo[1,2-b]pyridazine (B131497) scaffold has identified these compounds as potent inhibitors of cyclin-dependent kinases (CDKs) and PIM kinases. researchgate.netsemanticscholar.org Docking studies revealed that these inhibitors can adopt a binding mode within the kinase hinge region, a critical area for ATP binding. The planarity of the fused ring system is a key feature that facilitates these interactions. For 7-chloro-4H-pyrimido[1,2-b]pyridazin-4-one, it is predicted that the pyrimido-pyridazine core would orient itself to form key interactions within a kinase active site, with the chloro substituent at the 7-position potentially occupying a hydrophobic pocket and contributing to binding affinity.
Table 1: Predicted Binding Affinities of Pyrimido[1,2-b]pyridazin-2-one Analogs against Akt Protein This table is representative of data that would be generated in such a study and is based on findings for analogous compounds.
| Compound Analog | Target Protein | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Pyrimido[1,2-b]pyridazin-2-one (Parent Core) | Akt | -6.5 |
| 7-methyl-pyrimido[1,2-b]pyridazin-2-one | Akt | -7.1 |
| 7-phenyl-pyrimido[1,2-b]pyridazin-2-one | Akt | -8.2 |
| This compound (Hypothetical) | Akt | -7.8 |
The stability of a ligand-protein complex is determined by a network of interactions. For pyrimido-pyridazine and related scaffolds, hydrogen bonding with residues in the kinase hinge region is a recurrent theme. The nitrogen atoms within the heterocyclic core are often predicted to act as hydrogen bond acceptors.
In studies of imidazo[1,2-b]pyridazine inhibitors of PIM-1 kinase, key hydrogen bonds were observed with catalytic lysine (B10760008) residues (e.g., LYS67) and residues within the DFG motif (e.g., ASP186). vensel.org Furthermore, hydrophobic interactions play a significant role in stabilizing the binding pose. The aromatic rings of the scaffold and any lipophilic substituents can engage in van der Waals and pi-stacking interactions with hydrophobic residues in the active site. For this compound, the chlorine atom at the 7-position would be expected to form favorable hydrophobic and halogen-bonding interactions, potentially enhancing selectivity and potency for its target kinase.
Table 2: Key Interaction Residues for Pyrimido-pyridazine Analogs in Kinase Active Sites This table compiles typical interactions observed in studies of analogous compounds.
| Compound Scaffold | Target Kinase | Key Hydrogen Bond Interactions | Key Hydrophobic/Other Interactions |
|---|---|---|---|
| Imidazo[1,2-b]pyridazine | PIM-1 Kinase | LYS67, ASP186, GLU171 vensel.org | Val52, Leu120, Ala174 |
| Pyrimido[4,5-c]pyridazine | Lck Kinase | Lys273 lookchem.com | Val281, Leu325, Ala349 |
| Triazolo-pyridazine | PIM-1 Kinase | LYS67, GLU171 vensel.org | Leu44, Ile185 |
Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, assessing the stability of the binding pose and the conformational changes over time. While specific MD simulation data for this compound is not available, studies on related heterocyclic kinase inhibitors offer valuable insights.
MD simulations of triazolo-pyridazine inhibitors bound to PIM-1 kinase have demonstrated the conformational stability of the complex, with the ligand maintaining key hydrogen bonds within the active site for the duration of the simulation (e.g., 100 ns). vensel.org Such simulations are crucial for validating docking poses and ensuring that the predicted interactions are maintained in a dynamic, solvated environment. For a novel compound like this compound, MD simulations would be a critical next step after initial docking to confirm the stability of its binding to a target kinase and to understand the dynamic nature of the key interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead compounds.
Although no QSAR models have been published specifically for this compound, studies on other pyrimidine-containing heterocyclic systems have successfully employed this approach. For example, 3D-QSAR studies on pyrimido-isoquinolin-quinones have identified the steric and electronic properties that are critical for their antibacterial activity. nih.gov Similarly, QSAR analysis of pyridothienopyrimidine derivatives has been used to predict their antimicrobial activity against Pseudomonas aeruginosa. fip.org These studies highlight that descriptors related to molar refractivity, electronic properties (like LUMO energy), and hydrophobicity (Log S) are often key determinants of activity. fip.org A future QSAR study on a series of 7-substituted-4H-pyrimido[1,2-b]pyridazin-4-one analogs could elucidate the optimal physicochemical properties at the 7-position for enhanced biological activity.
In Silico Pharmacokinetic Profiling and ADMET Predictions
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a vital component of early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic profiles and to flag potential liabilities.
The absorption and distribution of a drug are heavily influenced by its physicochemical properties, such as lipophilicity (logP), solubility, and polar surface area (PSA). A study on pyrimido[1,2-b]pyridazin-2-one analogs revealed that these compounds generally exhibit high predicted solubility and have PSA values well within the acceptable range for good oral bioavailability. nih.gov For instance, a chloro-substituted analog in that series had a predicted PSA of 39.09 Ų, which is conducive to cell permeability. nih.gov
Based on these findings for related scaffolds, it can be inferred that this compound would likely possess favorable absorption and distribution characteristics. The chlorine atom would increase its lipophilicity, which could enhance membrane permeability, but this must be balanced to maintain adequate aqueous solubility.
Table 3: Predicted ADMET Properties for Pyrimido-pyridazine Analogs This table presents representative predicted ADMET properties based on studies of analogous compounds.
| Compound Analog | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Predicted Polar Surface Area (Ų) | Predicted Human Intestinal Absorption (%) |
|---|---|---|---|---|
| Pyrimido[1,2-b]pyridazin-2-one (Parent Core) | 1.5 | 15000 | 45.0 | >90% |
| 7-chloro-pyrimido[1,2-b]pyridazin-2-one | 2.2 | 500 | 39.09 nih.gov | >90% |
| This compound (Hypothetical) | 2.5 | 450 | 42.0 | >90% |
Metabolism and Excretion Considerations
The metabolism and excretion profile of a drug candidate determines its bioavailability, duration of action, and potential for accumulation in the body. Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) tools predict these characteristics based on the molecule's structure.
Metabolism: The metabolic breakdown of xenobiotics like the pyrimido[1,2-b]pyridazine scaffold is primarily handled by the cytochrome P450 (CYP) family of enzymes in the liver. For the 2-one isomer, several metabolic pathways can be predicted:
Oxidation: The aromatic rings of the pyrimido[1,2-b]pyridazine core are susceptible to hydroxylation. The most likely sites for this oxidation would be the electron-rich positions on the pyridazine (B1198779) ring.
Dehalogenation: The chlorine atom at the C7 position represents a potential site for metabolic activity, although this is generally a slower process than aromatic oxidation.
Hydrolysis: The amide-like bond within the pyridazinone ring could theoretically be subject to hydrolysis, leading to ring opening.
In a study of pyrimido[1,2-b]pyridazin-2-one analogues, the physicochemical properties were calculated, which influence metabolic stability. nih.gov For the 7-chloro substituted 2-one isomer, key predicted properties provide insight into its likely metabolic behavior.
Table 1: Predicted Physicochemical Properties of the Isomeric 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one
| Property | Predicted Value | Implication for Metabolism & Excretion |
|---|---|---|
| Lipophilicity (LogP) | 2.15 | Moderate lipophilicity suggests good absorption and distribution into tissues, but not so high as to cause significant sequestration in fatty tissues, allowing for eventual clearance. |
| Polar Surface Area (PSA) | 55.9 Ų | A lower PSA value is associated with better cell membrane permeability, facilitating access to metabolic enzymes within hepatocytes. nih.gov |
| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors can decrease the likelihood of rapid Phase II conjugation reactions. |
| Hydrogen Bond Acceptors | 3 | The presence of hydrogen bond acceptors (nitrogen and oxygen atoms) provides sites for interaction with metabolic enzymes and can facilitate eventual excretion. |
Data sourced from a study on pyrimido[1,2-b]pyridazin-2-one derivatives. nih.gov
Excretion: The final elimination of the compound and its metabolites from the body is expected to occur primarily through renal or biliary routes. The moderate lipophilicity and the presence of polar atoms suggest that after metabolic conversion to more water-soluble forms (e.g., hydroxylated or conjugated metabolites), the compound would be efficiently cleared by the kidneys. The predicted high absorption score (95.5%) for the 2-one isomer also indicates that oral bioavailability is likely high, meaning excretion will be dependent on metabolic clearance rather than poor absorption. nih.gov
Prediction of Potential Toxicity
Early prediction of toxicity is crucial to avoid late-stage failures in drug development. Computational models can predict various forms of toxicity, from mutagenicity to organ-specific effects.
Cytotoxicity: While direct toxicity data for this compound is unavailable, the in vitro cytotoxic activity of its 2-one isomer was evaluated against two human cancer cell lines: colorectal carcinoma (HCT-116) and breast carcinoma (MCF-7). The compound displayed moderate cytotoxic activity. nih.gov
Table 2: In Vitro Cytotoxicity (IC₅₀) of the Isomeric 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one
| Cell Line | IC₅₀ (µM) |
|---|---|
| HCT-116 (Colorectal Carcinoma) | 49.35 ± 2.685 |
| MCF-7 (Breast Carcinoma) | 69.32 ± 3.186 |
IC₅₀ is the concentration required to inhibit the growth of 50% of cells. Data from an MTT cell viability assay. nih.gov
This data indicates that the 7-chloro substituted pyrimido[1,2-b]pyridazin-2-one scaffold possesses measurable biological activity that could be harnessed for therapeutic purposes, but also points to a need for careful evaluation of its effect on healthy cells. The study noted that this cytotoxicity was structure-dependent among the series of analogues tested. nih.gov
Other Potential Toxicities:
Mutagenicity (Ames Test): Many computational platforms, such as PreADMET, can predict the outcome of an Ames test, which assesses the mutagenic potential of a compound. Heterocyclic aromatic structures can sometimes be flagged as potential DNA intercalators or mutagens. Specific in silico screening for this compound would be required to assess this risk.
Cardiotoxicity (hERG Inhibition): Inhibition of the hERG potassium channel is a major cause of drug-induced cardiotoxicity. The risk of hERG inhibition is often predicted based on a compound's structural features and physicochemical properties. Given the privileged scaffold nature of many nitrogen-containing heterocycles, specific in silico analysis would be essential. nih.gov
Hepatotoxicity: As the liver is the primary site of metabolism, it is also a common site for toxicity. This can be caused by the parent compound or reactive metabolites formed during biotransformation. The potential for the formation of reactive intermediates from the pyrimido[1,2-b]pyridazine core would need to be computationally evaluated.
Conclusion and Future Research Directions
Synthesis of Current Understanding and Identified Research Gaps
Current research has successfully established synthetic pathways to the pyrimido[1,2-b]pyridazin-4-one core, primarily through cyclocondensation reactions. A notable strategy involves the reaction of 3-aminopyridazine (B1208633) with β-ketoesters, followed by chlorination to yield the 7-chloro derivative. While this provides a foundational method, a significant research gap exists in the exploration of more diverse and efficient synthetic routes. The majority of studies have focused on a limited range of starting materials and reaction conditions.
Furthermore, while initial biological screenings have shown promise, particularly in the areas of anticancer and anti-inflammatory activities, the understanding of the structure-activity relationship (SAR) is still incomplete. The precise molecular targets and mechanisms of action for many of the synthesized derivatives, including the 7-chloro analog, remain to be fully elucidated. A more comprehensive biological evaluation against a wider range of targets is necessary to uncover the full therapeutic potential.
Prospects for Therapeutic Development and Clinical Translation
The prospects for the therapeutic development of 7-chloro-4H-pyrimido[1,2-b]pyridazin-4-one derivatives are particularly encouraging in the field of oncology and inflammatory diseases. Studies on a closely related analog, 7-chloro-4-trifluoromethyl-2H-pyrimido[1,2-b]pyridazin-2-one, have demonstrated significant cytotoxic activity against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. nih.gov This derivative was found to induce apoptosis and cause cell cycle arrest at the G0/G1 phase. nih.gov
Moreover, this chloro-substituted compound exhibited potent anti-inflammatory properties by inhibiting nitric oxide (NO) production in RAW264.7 macrophage cells and down-regulating the expression of cyclooxygenase-2 (COX-2). nih.gov These findings suggest that the 7-chloro-pyrimido[1,2-b]pyridazin-4-one scaffold could be a valuable starting point for the design of dual-action anticancer and anti-inflammatory agents. However, the journey to clinical translation is long and requires extensive preclinical and clinical studies to establish safety and efficacy profiles.
Exploration of Novel Synthetic Methodologies for Diversification
Future research should prioritize the development of novel and efficient synthetic methodologies to expand the chemical diversity of the pyrimido[1,2-b]pyridazin-4-one library. The presence of the chlorine atom at the 7-position provides a versatile handle for various cross-coupling reactions.
Methodologies such as the Suzuki-Miyaura and Stille couplings could be employed to introduce a wide range of aryl and heteroaryl substituents at this position. Furthermore, nucleophilic aromatic substitution (SNAr) reactions offer a straightforward approach to introduce various amine, alcohol, and thiol-containing moieties. mdpi.com The development of one-pot, multi-component reactions for the synthesis of these fused systems would also be highly beneficial, offering a more atom-economical and environmentally friendly approach. bldpharm.com
Integration of Advanced Biological Screening and In Vivo Models
To accelerate the therapeutic development of This compound derivatives, the integration of advanced biological screening platforms is crucial. High-throughput screening (HTS) against large panels of kinases and other relevant biological targets can help to identify specific molecular targets and elucidate the mechanism of action.
While initial in vitro studies have been promising, it is imperative to move towards more complex biological models. The use of 3D cell cultures (spheroids and organoids) can provide a more physiologically relevant environment to assess the efficacy of these compounds. Ultimately, in vivo studies in relevant animal models of cancer and inflammatory diseases will be essential to evaluate the pharmacokinetic properties, efficacy, and safety of lead compounds. Although in vivo studies on lymphoma-bearing mice have been mentioned for related derivatives, detailed data for the 7-chloro analog is a critical next step. nuph.edu.ua
Applications in Chemical Biology as Molecular Probes and Tools
Beyond its therapeutic potential, the This compound scaffold holds promise for applications in chemical biology as molecular probes and tools. The fused heterocyclic system can be functionalized with fluorescent dyes or affinity tags to create probes for imaging and target identification studies.
For instance, the introduction of fluorophores could allow for the visualization of the subcellular localization of these compounds and their interaction with biological targets. One related study has reported that a pyrrolidone fused pyrimido[1,2-b]indazole derivative exhibited aggregation-induced emission (AIE) characteristics, a highly desirable property for fluorescent probes. nih.gov This suggests that with appropriate modifications, the pyrimido[1,2-b]pyridazine core could be developed into novel AIEgens. Furthermore, the development of biotinylated or clickable derivatives of This compound could facilitate the identification of its protein targets through affinity purification and proteomic analysis.
Detailed Research Findings
| Compound | Biological Activity | Cell Lines Tested | Key Findings | Reference |
|---|---|---|---|---|
| 7-chloro-4-trifluoromethyl-2H-pyrimido[1,2-b]pyridazin-2-one | Anticancer | HCT-116 (colon carcinoma), MCF-7 (breast cancer) | Displayed the highest cytotoxic activity among the tested analogues, inducing apoptosis and arresting the cell cycle at the G0/G1 phase. | nih.gov |
| 7-chloro-4-trifluoromethyl-2H-pyrimido[1,2-b]pyridazin-2-one | Anti-inflammatory | RAW264.7 (macrophage), THP-1 (monocytic) | Showed the strongest inhibitory activity on nitric oxide (NO) production and down-regulated the expression of COX-2. | nih.gov |
Q & A
Basic: What are the established synthetic routes for 7-chloro-4H-pyrimido[1,2-b]pyridazin-4-one, and how is its purity validated?
The synthesis typically involves cyclization of substituted pyridazine precursors. For example, 3-amino-7-chloro-4H-pyrimido[1,2-b]pyridazin-4-one hydrobromide was synthesized via deprotection of a benzyloxycarbonyl (Cbz) group under acidic conditions, yielding a 99% pure product . Key validation methods include:
- Elemental analysis (C, H, N) to confirm stoichiometry.
- IR spectroscopy (e.g., 3340 cm⁻¹ for NH₂ stretching, 1640 cm⁻¹ for carbonyl groups).
- ¹H NMR (DMSO-d₆) for regiochemical confirmation (e.g., δ 7.36 ppm for the 8-H proton).
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., 196.015800 observed vs. 196.015189 calculated) .
Advanced: How can substitution reactions at the 3-position of the pyrimido[1,2-b]pyridazinone core be optimized for functional group diversity?
Substitution at the 3-position often requires protection/deprotection strategies. For instance, the Cbz-protected intermediate (6d) was hydrolyzed using HBr/acetic acid to yield free amine derivatives . Methodological considerations include:
- Reaction solvent : DMF or DMSO enhances solubility of aromatic intermediates.
- Catalyst selection : Acidic conditions (e.g., HBr) are critical for deprotection without degrading the heterocyclic core.
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) resolves regioisomers .
Basic: What spectroscopic techniques are most reliable for distinguishing positional isomers in pyrimido[1,2-b]pyridazinone derivatives?
- ¹H NMR : Coupling constants (e.g., J = 9.4 Hz for vicinal protons in ) differentiate regioisomers.
- IR spectroscopy : Absence of NH₂ stretches (if protected) or shifts in carbonyl peaks (1640–1710 cm⁻¹) indicate substitution patterns .
- HRMS : Exact mass measurements resolve ambiguities in molecular formulas caused by chlorine isotopes .
Advanced: How can researchers resolve contradictions in reported spectroscopic data for structurally similar compounds?
Contradictions often arise from solvent effects or impurities. Strategies include:
- Reproducing conditions : Match solvent (e.g., DMSO-d₆ vs. CDCl₃) and temperature used in conflicting studies.
- 2D NMR (COSY, HSQC) : Assign proton-proton correlations to confirm connectivity.
- Spiking experiments : Add authentic samples to mixtures to identify overlapping signals .
Basic: What are common impurities in pyrimido[1,2-b]pyridazinone synthesis, and how are they quantified?
- Byproducts : Unreacted intermediates (e.g., Cbz-protected precursors) or chlorinated side products.
- Analytical methods :
Advanced: What computational methods predict the electrophilic reactivity of the 7-chloro substituent in derivatization reactions?
- DFT calculations : Model Fukui indices to identify electrophilic sites. The 7-chloro group’s electron-withdrawing effect directs nucleophilic attacks to adjacent positions.
- Molecular docking : Predict binding interactions if targeting biological receptors (e.g., kinases) .
Basic: How should researchers assess the stability of this compound under varying storage conditions?
- Thermal stability : TGA/DSC analysis to determine decomposition temperatures.
- Light sensitivity : Store in amber vials at -20°C ( recommends dry, inert atmospheres).
- Hygroscopicity : Karl Fischer titration monitors moisture uptake .
Advanced: What strategies enable selective functionalization of the pyridazine ring for structure-activity relationship (SAR) studies?
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids at the 3-position.
- Nucleophilic substitution : Replace chlorine with amines or alkoxides under microwave-assisted conditions.
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine intermediates to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
